molecular formula C7H18OSn B13947683 2-Butanol, 4-(trimethylstannyl)- CAS No. 53044-15-8

2-Butanol, 4-(trimethylstannyl)-

Katalognummer: B13947683
CAS-Nummer: 53044-15-8
Molekulargewicht: 236.93 g/mol
InChI-Schlüssel: CVKBOLGRKYLKIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanol, 4-(trimethylstannyl)- is an organic compound with the molecular formula C7H18OSn It is a derivative of 2-butanol where a trimethylstannyl group is attached to the fourth carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 4-(trimethylstannyl)- typically involves the reaction of 2-butanol with trimethyltin chloride in the presence of a base. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction can be represented as follows:

2-Butanol+Trimethyltin chloride2-Butanol, 4-(trimethylstannyl)-+HCl\text{2-Butanol} + \text{Trimethyltin chloride} \rightarrow \text{2-Butanol, 4-(trimethylstannyl)-} + \text{HCl} 2-Butanol+Trimethyltin chloride→2-Butanol, 4-(trimethylstannyl)-+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale of production. the general principles of organotin chemistry and the use of standard organic synthesis techniques would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanol, 4-(trimethylstannyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different organotin derivatives.

    Substitution: The trimethylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanone, while substitution reactions can produce various organotin compounds.

Wissenschaftliche Forschungsanwendungen

2-Butanol, 4-(trimethylstannyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 2-Butanol, 4-(trimethylstannyl)- involves its interaction with various molecular targets. The trimethylstannyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butanol: A structural isomer without the trimethylstannyl group.

    1-Butanol: Another isomer with the hydroxyl group on the first carbon.

    tert-Butanol: A tertiary alcohol with different reactivity and properties.

Uniqueness

2-Butanol, 4-(trimethylstannyl)- is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other butanol derivatives may not be suitable.

Eigenschaften

CAS-Nummer

53044-15-8

Molekularformel

C7H18OSn

Molekulargewicht

236.93 g/mol

IUPAC-Name

4-trimethylstannylbutan-2-ol

InChI

InChI=1S/C4H9O.3CH3.Sn/c1-3-4(2)5;;;;/h4-5H,1,3H2,2H3;3*1H3;

InChI-Schlüssel

CVKBOLGRKYLKIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC[Sn](C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.